5-chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-23-16-6-5-12(18)8-15(16)17(22)20-13-9-19-21(10-13)11-14-4-2-3-7-24-14/h5-6,8-10,14H,2-4,7,11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNFFZMIXFFGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a complex organic compound notable for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C20H22ClN3O3
- Molecular Weight : 391.9 g/mol
- CAS Number : 1797956-86-5
The structure includes a chloro group, a methoxy group, and a pyrazole moiety which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity : Many benzamide derivatives have shown cytotoxic effects against cancer cell lines.
- Antimicrobial Effects : Compounds containing pyrazole rings are often investigated for their antibacterial and antifungal properties.
- Neuroprotective Effects : Some derivatives have been studied for their potential in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in tumor progression or microbial resistance.
- Interaction with Receptors : It may modulate neurotransmitter receptors, contributing to neuroprotective effects.
Case Studies and Research Findings
A review of literature reveals significant findings regarding the biological activity of similar compounds:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-chloro-2-methoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been synthesized and evaluated as RET kinase inhibitors, showing moderate to high potency in inhibiting cell proliferation associated with cancer cell lines . The incorporation of a pyrazole moiety has been linked to enhanced activity against various cancer types, suggesting that similar structural motifs in the target compound may yield comparable results.
Antimicrobial Properties
The compound has also been explored for its potential as an antimicrobial agent. Studies have reported that certain benzamide derivatives demonstrate activity against Mycobacterium abscessus, indicating a promising avenue for developing new antibiotics targeting resistant bacterial strains . The unique structure of this compound may enhance its interaction with bacterial targets.
Pharmacological Applications
Inhibition of Enzymatic Activity
The compound's structure suggests potential as an inhibitor for specific enzymatic activities. For example, derivatives containing the tetrahydro-pyran moiety have been linked to the inhibition of enzymes critical for cell signaling pathways in cancer cells . This mechanism could be pivotal in designing drugs that selectively target tumor growth.
Antiparasitic Activity
There is growing interest in the antiparasitic properties of compounds with similar structures. Research on related benzamides has shown effectiveness against malaria parasites by inhibiting PfATP4, a sodium pump crucial for parasite survival . This highlights the potential of this compound in developing new antimalarial therapies.
Material Science Applications
Polymer Chemistry
In material science, compounds like this compound can be utilized in polymer synthesis. The presence of functional groups allows for the modification of polymer properties, enhancing their mechanical strength and thermal stability. Research into polymer blends incorporating such compounds is ongoing, focusing on applications in coatings and adhesives.
Data Tables and Case Studies
Comparison with Similar Compounds
Preparation Methods
Starting Material: 5-Chloro-2-Methoxybenzoic Acid
5-Chloro-2-methoxybenzoic acid is derived from methyl 5-chlorosalicylate via O-methylation.
- Methylation :
- Methyl 5-chlorosalicylate (500 g) reacts with dimethyl sulfate (335 g) in acetone (2750 mL) under basic conditions (2N NaOH).
- Yield: 66% (350 g) of methyl 5-chloro-2-methoxybenzoate.
- Saponification :
- Hydrolysis with 10% NaOH (100 mL) yields 5-chloro-2-methoxybenzoic acid (8 g, 45%).
Data :
| Parameter | Value |
|---|---|
| Melting Point | 80–81°C |
| Molecular Formula | C₈H₇ClO₃ |
Acid Chloride Formation
- 5-Chloro-2-methoxybenzoic acid (19 g) refluxed in thionyl chloride (64 mL) for 1 hour.
- Benzene (100 mL) added, evaporated to isolate 5-chloro-2-methoxybenzoyl chloride (15 g, 72%).
Data :
| Parameter | Value |
|---|---|
| Melting Point | 59–60°C |
| Purity (NMR) | >95% (¹H NMR, CDCl₃) |
Synthesis of 1-((Tetrahydro-2H-Pyran-2-Yl)Methyl)-1H-Pyrazol-4-Amine
Pyrazole Ring Construction
Hydrazine-Cyclization Approach :
- Cyclization :
- Ethyl acetoacetate (1.3 mol) and hydrazine hydrate (1.5 mol) refluxed in ethanol to form 1H-pyrazol-4-amine.
- Yield: 78–85%.
- Functionalization :
- Alkylation with (tetrahydro-2H-pyran-2-yl)methyl bromide (1.2 eq) in DMF using K₂CO₃ (2 eq) at 80°C for 12 hours.
Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 68% |
| ¹H NMR (DMSO-d₆) | δ 7.52 (s, 1H, pyrazole), 3.85 (m, 2H, OCH₂), 3.45 (m, 1H, CH-pyran) |
Alternative Reductive Amination:
- (Tetrahydro-2H-pyran-2-yl)methanol (1.1 eq) converted to aldehyde via Swern oxidation.
- Condensation with 1H-pyrazol-4-amine (1 eq) and NaBH₃CN (1.5 eq) in MeOH.
- Yield: 62%.
Amide Bond Formation
- 5-Chloro-2-methoxybenzoyl chloride (15 g) in benzene added dropwise to 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine (18 g) in benzene.
- Triethylamine (1.5 eq) neutralizes HCl.
- Distillation yields the target compound (19.4 g, 90%).
Optimization Notes :
- Solvent : Dichloromethane (DCM) improves solubility and reaction homogeneity.
- Temperature : 0–5°C minimizes side reactions.
Analytical Data :
| Parameter | Value |
|---|---|
| Molecular Weight | 349.8 g/mol |
| ¹³C NMR (CDCl₃) | δ 165.2 (C=O), 154.1 (OCH₃), 68.4 (pyran-O) |
| HPLC Purity | 98.5% |
Alternative Synthetic Routes
Microwave-Assisted Coupling:
- Benzamide formation using HATU (1.2 eq) and DIPEA (3 eq) in DMF at 100°C (microwave, 20 min).
- Yield: 88%.
Solid-Phase Synthesis:
- Wang resin-bound pyrazole amine coupled with 5-chloro-2-methoxybenzoic acid via EDCl/HOBt.
- Cleavage with TFA/CH₂Cl₂ (1:9) yields 82% product.
Scalability and Industrial Considerations
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions:
Amide bond formation : React 5-chloro-2-methoxybenzoic acid with a coupling agent (e.g., EDCI or HATU) and the pyrazole-containing amine, 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine.
Functional group protection : The tetrahydro-2H-pyran (THP) moiety may require protection during synthesis to avoid side reactions .
Purification : Column chromatography or recrystallization is used to isolate the final product.
Key considerations : Solvent selection (e.g., DMF or pyridine) and temperature control (often room temperature to 80°C) are critical for yield optimization .
Advanced: How can stereochemical outcomes be controlled during synthesis?
Answer:
The THP group introduces stereochemical complexity. Strategies include:
- Chiral catalysts : Use of asymmetric catalysts in early steps to control THP ring conformation.
- Crystallography-guided design : X-ray diffraction (as in ) can confirm stereochemistry post-synthesis .
- Protecting group strategies : Bulky groups may restrict rotational freedom, stabilizing desired conformers .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Assign peaks for the benzamide aromatic protons (δ 7.2–8.0 ppm) and THP methine protons (δ 3.5–4.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ and isotopic patterns for chlorine .
- HPLC : Assess purity (>95% for biological assays) .
Advanced: How can computational methods aid in structure-activity relationship (SAR) studies?
Answer:
- Docking simulations : Model interactions with biological targets (e.g., enzymes) using software like AutoDock. The pyrazole and benzamide moieties often engage in hydrogen bonding .
- DFT calculations : Predict electronic effects of substituents (e.g., chloro vs. methoxy) on binding affinity .
- MD simulations : Study conformational stability of the THP group in solvent environments .
Basic: What biological assays are recommended for initial activity screening?
Answer:
- Enzyme inhibition : Test against kinases or hydrolases using fluorogenic substrates.
- Antimicrobial activity : Broth microdilution assays (MIC determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations).
- Metabolic stability testing : Use liver microsomes to assess if inactive results stem from rapid degradation .
- Structural analogs : Compare with derivatives (e.g., 5-bromo or 2-fluoro substitutions) to isolate pharmacophores .
Basic: What are the key structural motifs influencing bioactivity?
Answer:
- Benzamide core : Essential for hydrogen bonding with target proteins.
- THP group : Enhances lipophilicity and bioavailability .
- Chloro substituent : Increases electrophilicity, potentially improving target engagement .
Advanced: How to assess environmental stability and degradation pathways?
Answer:
- Photolysis studies : Expose to UV light and monitor decomposition via LC-MS.
- Hydrolysis assays : Test stability in buffers (pH 1–13) to simulate gastrointestinal conditions .
- Ecotoxicity models : Use Daphnia magna or algae to evaluate aquatic toxicity .
Basic: What solvent systems are optimal for solubility testing?
Answer:
- Polar aprotic solvents : DMSO or DMF for stock solutions.
- Aqueous buffers : PBS (pH 7.4) with <0.1% Tween-80 for biological assays .
Advanced: How to design derivatives for improved pharmacokinetics?
Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the THP ring to reduce LogP .
- Prodrug strategies : Mask the amide group with ester linkages for enhanced absorption .
- Metabolite identification : Use LC-MS/MS to track in vivo degradation and refine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
